molecular formula C20H21N3O2S B2824987 2-(3-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)-1,3-benzothiazole CAS No. 2380040-77-5

2-(3-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)-1,3-benzothiazole

Cat. No.: B2824987
CAS No.: 2380040-77-5
M. Wt: 367.47
InChI Key: QAWGHDPGDUTHNS-UHFFFAOYSA-N
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Description

2-(3-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)-1,3-benzothiazole is a complex organic compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. This particular compound features a piperidine ring, a pyridine ring, and a benzothiazole ring, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)-1,3-benzothiazole typically involves multiple steps, including the formation of the piperidine ring, the attachment of the pyridine moiety, and the construction of the benzothiazole ring. Common synthetic routes may involve:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Attachment of the Pyridine Moiety: This step often involves nucleophilic substitution reactions where the pyridine ring is introduced.

    Construction of the Benzothiazole Ring: This can be done through cyclization reactions involving sulfur and nitrogen-containing precursors.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-(3-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common solvents include dichloromethane, ethanol, and water.

    Catalysts: Catalysts such as palladium on carbon (Pd/C) may be used to facilitate certain reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

2-(3-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)-1,3-benzothiazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound may be used in studies involving enzyme inhibition or receptor binding.

    Industry: The compound may be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(3-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)-1,3-benzothiazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes. The specific pathways involved depend on the context of its use and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-(3-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)-1,3-benzothiazole: shares similarities with other benzothiazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific structure, which combines a piperidine ring, a pyridine ring, and a benzothiazole ring. This unique combination of functional groups and rings imparts specific chemical and biological properties that make it valuable for various applications.

Properties

IUPAC Name

1,3-benzothiazol-2-yl-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2S/c1-14-11-16(8-9-21-14)25-13-15-5-4-10-23(12-15)20(24)19-22-17-6-2-3-7-18(17)26-19/h2-3,6-9,11,15H,4-5,10,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAWGHDPGDUTHNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)OCC2CCCN(C2)C(=O)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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